molecular formula C10H13ClO3 B1294432 3,4,5-Trimethoxybenzyl chloride CAS No. 3840-30-0

3,4,5-Trimethoxybenzyl chloride

Cat. No. B1294432
CAS RN: 3840-30-0
M. Wt: 216.66 g/mol
InChI Key: XXRUQNNAKXZSOS-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzyl chloride is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of three methoxy groups attached to a benzene ring, which is further linked to a benzyl chloride moiety. This structure makes it a versatile intermediate for the synthesis of a wide range of chemical entities.

Synthesis Analysis

The synthesis of 3,4,5-trimethoxybenzyl chloride has been explored using different methods. One approach involves the reduction of 3,4,5-trimethoxylbenzene carbonic acid in a ZnCl2/NaBH4 system, followed by chlorination to yield the desired product with high efficiency under mild conditions . Another study reports the synthesis of derivatives of 3,4,5-trimethoxybenzoic acid, which could be related to the synthesis of the benzyl chloride derivative . These methods highlight the importance of selecting appropriate reagents and conditions to achieve high yields of the target compound.

Molecular Structure Analysis

The molecular structure of derivatives of 3,4,5-trimethoxybenzoic acid has been characterized using various spectroscopic techniques, including IR, 1H NMR, and MS spectroscopy . These techniques provide detailed information about the molecular framework and the electronic environment of the atoms within the molecule, which is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

3,4,5-Trimethoxybenzyl chloride is a reactive intermediate that can undergo various chemical transformations. It has been used in the condensation with amines to yield aralkyl derivatives with potential CNS activity . Additionally, it has been involved in the synthesis of triazoloes with reported biological activity10. The reactivity of this compound with different nucleophiles demonstrates its utility in the construction of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4,5-trimethoxybenzyl chloride and its derivatives are influenced by the presence of the methoxy and benzyl chloride groups. These functional groups can affect the solubility, boiling point, and stability of the compound. The stability of related (trimethylsiloxy)benzoyl chlorides at room temperature and their polymerization behavior at elevated temperatures have been studied, which may provide insights into the properties of 3,4,5-trimethoxybenzyl chloride .

Scientific Research Applications

Chemical Synthesis and Reactivity

3,4,5-Trimethoxybenzyl chloride has been utilized in various chemical synthesis processes. For instance, its reaction with mercury(II) acetate in ethanol forms a compound that, upon further reactions, can lead to the formation of highly functionalized organic spirocycles (Vicente et al., 1996). Additionally, it has been synthesized using an orthogonal design method, starting from 3,4,5-trimethoxylbenzene carbonic acid (Sheng Wenbing, 2011).

Biological Studies

In the realm of biological research, complexes of 3,4,5-trimethoxybenzyl pyrimidine-2,4-diamine (Trimethoprim) with metals like Co(II) and Cd(II) have been synthesized and characterized. These complexes were screened for antiplasmodial activity against Plasmodium berghei, although they were found to be less active than the parent ligand (A. Tella & J. Obaleye, 2011).

Chemical Structure and Properties

The structural properties of derivatives of 3,4,5-trimethoxybenzyl bromide, such as 3,5-dimethoxybenzyl bromide, have been investigated using powder X-ray diffraction data. These compounds are of interest as potential building blocks for the synthesis of dendritic materials (Zhigang Pan et al., 2005).

Safety And Hazards

3,4,5-Trimethoxybenzyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to avoid contact with skin and clothing, avoid breathing vapors or mists, and not to ingest . If swallowed, immediate medical assistance should be sought .

Future Directions

While specific future directions for 3,4,5-Trimethoxybenzyl chloride are not mentioned in the retrieved documents, it is noted that this compound is available for purchase and is used in various chemical reactions . It is likely that it will continue to be used in chemical synthesis and research.

properties

IUPAC Name

5-(chloromethyl)-1,2,3-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRUQNNAKXZSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191741
Record name 5-(Chloromethyl)-1,2,3-trimethoxybenzene
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Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trimethoxybenzyl chloride

CAS RN

3840-30-0
Record name 3,4,5-Trimethoxybenzyl chloride
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Record name 5-(Chloromethyl)-1,2,3-trimethoxybenzene
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Record name 3840-30-0
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Record name 5-(Chloromethyl)-1,2,3-trimethoxybenzene
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Record name 5-(chloromethyl)-1,2,3-trimethoxybenzene
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Synthesis routes and methods I

Procedure details

Combine 3,4,5-trimethoxybenzyl alcohol (1.0 g, 5.04 mmol) and N,N-dimethylaniline (0.904 g, 7.46 mmol) in dichloromethane (10 mL). Cool in an ice bath. Add dropwise thionyl chloride (0.904 g, 7.6 mmol). Warm to ambient temperature. After 1 hour, partition the reaction mixture between a 1 M aqueous hydrochloric acid solution and dichloromethane. Separate the layers and extract the organic layer with a saturated solution of sodium bicarbonate. Dry the organic layer over Na2SO4, filter, and evaporate in vacuo to give the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.904 g
Type
reactant
Reaction Step Two
Quantity
0.904 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In 40 ml of benzene was dissolved 10 g of 3,4,5-trimethoxybenzyl alcohol. To the resulting solution was dropwise added under chilling with ice 10 ml of benzene solution containing 7.6 g of thionyl chloride. After the addition was complete, the mixture was stirred at room temperature for 15 min. The reaction solution was poured into a chilled aqueous potassium carbonate, and a separated benzene portion was collected. The benzene portion was washed with a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate and placed under reduced pressure to distill off the solvent. The desired compound was obtained as a yellow solid (yield: 11.0 g).
[Compound]
Name
ice
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
143
Citations
B SILVERMAN - 1961 - search.proquest.com
… refluxing 3>4»5~trimethoxybenzyl chloride (0.014 mole), potassium cyanide (0.100 mole), ethanol (50 ml.), and water (12.5 m l.) fo r three hours. The alcohol is then removed by d is tilla …
Number of citations: 0 search.proquest.com
VA Potapov, VA Panov, MV Musalov… - Russian Journal of …, 2016 - Springer
Convenient and efficient procedures were developed for preparation of 3,4,5-trimethoxybenzyl sulfides and ethers containing vinyl, allyl, and propargyl groups proceeding from 3,4,5-…
Number of citations: 2 link.springer.com
LT DiFazio, PF Smith - Journal of Medicinal Chemistry, 1966 - ACS Publications
The 3, 4, 5-trimethoxyphenyl group frequently occurs in com-pounds which have as one of their pharmacological actions a pronounced effect upon the central nervous system. Since …
Number of citations: 2 pubs.acs.org
AM Barkell, J Sharp, SJ Simpson - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
The asymmetric unit of the title salt, C28H28O3P+·Cl−·H2O, contains a benzyltriphenylphosphonium cation, a chloride counter-ion, and a water molecule of crystallization. The 3,4,5-…
Number of citations: 2 scripts.iucr.org
C Kaiser, HJ Oh, BJ Garcia-Slanga… - Journal of medicinal …, 1986 - ACS Publications
Replacement of thecatecholic hydroxyl groups of the/3-adrenergic receptor agonist 6, 7-dihydroxy-l-(3, 4, 5-tri-methoxybenzyl)-l, 2, 3, 4-tetrahydroisoquinoline (trimetoquinol) with chloro …
Number of citations: 25 pubs.acs.org
MU Tsao - Journal of the American Chemical Society, 1951 - ACS Publications
The cactus alkaloid, mescaline,/3-(3, 4, 5-trimethoxyphenyl)-ethylamine, has been studied for some years, because of its most interesting effects on the psychic states of human subjects…
Number of citations: 43 pubs.acs.org
K YAMADA, M TAKEDA, N ITOH… - Chemical and …, 1982 - jstage.jst.go.jp
A convenient synthetic route to (j;)—5, 7-dihydroxy—1-(3, 4, 5—trimethoxybenzyl)—1, 2, 3, 4—tetrahydroisoquinoline (racemic TA-073), an orally active bronchodilator, through the …
Number of citations: 14 www.jstage.jst.go.jp
J Bosch, J Canals, R Granados - Journal of Heterocyclic …, 1975 - Wiley Online Library
The potassium hydroxide‐induced (Stevens) rearrangement of 1,3,4‐trimethyl‐1‐(3,4,5‐trimethoxybenzyl)‐1,2,5,6‐tetrahydropyridinium chloride (I) gives the desired 1,3,4‐trimethyl‐2‐(…
Number of citations: 15 onlinelibrary.wiley.com
LC Huan, H Le-Thi-Thu, TP Thao… - Letters in Drug …, 2018 - ingentaconnect.com
Background: Combrestastatin A-4 (CA-4) is a potent anticneoplastic and antiangiogenesis natural substance isolated from Combretum caffrum. Over the past two decades, numerous …
Number of citations: 6 www.ingentaconnect.com
Y Fulmer Shealy, JL Frye, DL Hill, BP Sani… - Anti-cancer drug …, 1998 - ingentaconnect.com
Recently, we reported that retinyl 2-propynyl ether (RPE) inhibits MNU-induced mammary cancer in rats and is less toxic than RME and retinyl acetate. The preparation and biological …
Number of citations: 2 www.ingentaconnect.com

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